N-[(11Z)-2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene]aniline
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Overview
Description
N-(2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-yliden)-N-phenylamine is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse chemical reactivities and potential pharmacological activities. The structure of this compound includes an indenoquinoline core, which is a fused ring system combining indene and quinoline moieties, and a phenylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-yliden)-N-phenylamine typically involves the condensation of 2,3-dimethylindene-1,3-dione with 2-aminobenzophenone under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires refluxing in an organic solvent like ethanol for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated purification systems. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-yliden)-N-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-yliden)-N-phenylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neuroinflammation and ischemia-reperfusion injury.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-yliden)-N-phenylamine involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes, such as c-Jun N-terminal kinase, which plays a role in cell signaling pathways related to inflammation and apoptosis. Additionally, the compound’s ability to donate nitric oxide through cytochrome P450-catalyzed oxidation may contribute to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: Shares a similar indenoquinoline core but differs in the functional groups attached.
11,11-Dimethyl-11H-indeno[1,2-b]indolo[1,2,3-jk]carbazole: Another nitrogen-containing heterocyclic compound with a different fused ring system.
Indeno[1,2-c]quinoline derivatives: Compounds with similar structural features but varying in their specific substituents and biological activities.
Uniqueness
N-(2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-yliden)-N-phenylamine is unique due to its specific combination of an indenoquinoline core and a phenylamine group, which imparts distinct chemical reactivity and potential pharmacological properties. Its ability to inhibit c-Jun N-terminal kinase and donate nitric oxide sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H18N2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,3-dimethyl-N-phenylindeno[1,2-b]quinolin-11-imine |
InChI |
InChI=1S/C24H18N2/c1-15-12-19-20(13-16(15)2)24-21(14-17-8-6-7-11-22(17)26-24)23(19)25-18-9-4-3-5-10-18/h3-14H,1-2H3 |
InChI Key |
MQCXHSNDZDCVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=NC3=CC=CC=C3)C4=CC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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